molecular formula C10H15NO B2539699 3-[Methyl(phenyl)amino]propan-1-ol CAS No. 34579-44-7

3-[Methyl(phenyl)amino]propan-1-ol

Cat. No.: B2539699
CAS No.: 34579-44-7
M. Wt: 165.236
InChI Key: IIGMKEMGAKXEQH-UHFFFAOYSA-N
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Description

3-[Methyl(phenyl)amino]propan-1-ol is an organic compound with the molecular formula C10H15NOThis compound is also known by several other names, including 3-Methylamino-1-phenylpropanol .

Scientific Research Applications

3-[Methyl(phenyl)amino]propan-1-ol has a wide range of applications in scientific research:

Safety and Hazards

Users should avoid breathing mist, gas, or vapors of “3-[Methyl(phenyl)amino]propan-1-ol”. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

“3-[Methyl(phenyl)amino]propan-1-ol” is a useful synthetic intermediate. It can be used to prepare phenoxyphenyl diamine-based histamine H3 antagonists with serotonin reuptake inhibitor activities. It is also used to synthesize indolyl aryl propanamines as dual-acting norepinephrine and serotonin reuptake inhibitors . These applications suggest potential future directions in the development of new pharmaceuticals.

Mechanism of Action

Target of Action

It is related to bisoprolol , a beta-blocker used for the treatment of high blood pressure . Beta-blockers work by blocking the action of certain chemicals in your body, such as adrenaline, on the heart and blood vessels. This slows down the heart rate and lowers blood pressure.

Mode of Action

As a compound related to bisoprolol, it may interact with beta-adrenergic receptors, blocking the action of endogenous catecholamine epinephrine (adrenaline) and norepinephrine (noradrenaline) in particular . This interaction results in a decrease in heart rate and blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(phenyl)amino]propan-1-ol typically involves the reaction of benzyl chloride with N-methylpropanolamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(phenyl)amino]propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Methyl(phenyl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-(N-methylanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGMKEMGAKXEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34579-44-7
Record name 3-[methyl(phenyl)amino]propan-1-ol
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